molecular formula C18H17N3OS2 B3447432 N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B3447432
M. Wt: 355.5 g/mol
InChI Key: NOYBMWPIUZHVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, also known as DMTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMTA is a thioamide derivative that has shown promising results in various studies, including its ability to inhibit cancer cell growth and its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can induce apoptosis in cancer cells, inhibit cancer cell migration and invasion, and inhibit the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a promising compound for studying cancer biology and developing new cancer therapies.
However, one limitation of using N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide in lab experiments is its potential toxicity. Studies have shown that N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. One area of research is the development of N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide-based cancer therapies. Studies have shown that N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Further research is needed to determine the optimal dosage and delivery method for N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide-based cancer therapies.
Another area of research is the development of N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide-based anti-inflammatory therapies. Research has shown that N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Further research is needed to determine the potential of N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide as an anti-inflammatory agent in various disease models.
In conclusion, N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is a promising compound that has shown potential in various fields of scientific research. Further research is needed to fully understand its mechanism of action and to develop new therapies based on its properties.

Scientific Research Applications

N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been studied extensively for its potential therapeutic applications in various fields of research. One of the most promising applications of N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is its ability to inhibit cancer cell growth. Studies have shown that N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has also been studied for its potential as an anti-inflammatory agent. Research has shown that N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.

properties

IUPAC Name

N-benzhydryl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-13-20-21-18(24-13)23-12-16(22)19-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYBMWPIUZHVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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